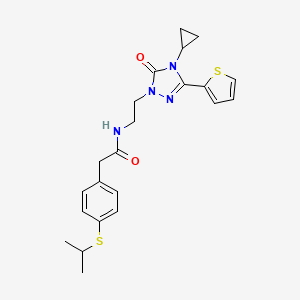
N-(Cyanométhyl)-N-propan-2-yl-1H-indole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound is characterized by the presence of a cyanomethyl group, a propan-2-yl group, and a carboxamide group attached to the indole ring.
Applications De Recherche Scientifique
N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of indole-7-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Mécanisme D'action
The mechanism of action of N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
- N-(Cyanomethyl)-N-methyl-1H-indole-7-carboxamide
- N-(Cyanomethyl)-N-ethyl-1H-indole-7-carboxamide
- N-(Cyanomethyl)-N-butyl-1H-indole-7-carboxamide
Comparison: N-(Cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and drug development.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-propan-2-yl-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10(2)17(9-7-15)14(18)12-5-3-4-11-6-8-16-13(11)12/h3-6,8,10,16H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRAJTCKEZOVDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)C1=CC=CC2=C1NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
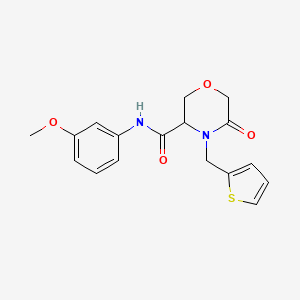
![2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2404986.png)
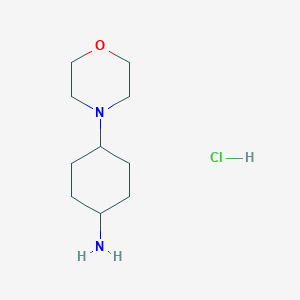
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2404989.png)
![5-(4-(dimethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2404990.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,4-difluorobenzamide](/img/structure/B2404993.png)
![N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide](/img/new.no-structure.jpg)
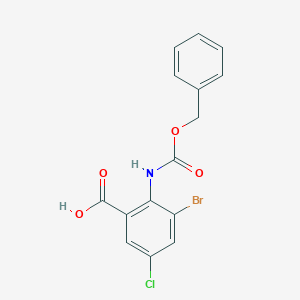
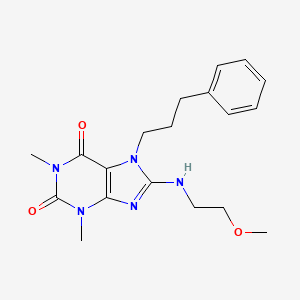
![(2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2404997.png)
![3-(2-chloro-6-fluorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404998.png)
